molecular formula C11H10O3 B1407841 1,7-Naphthalenediol, 6-(hydroxymethyl)- CAS No. 1334590-39-4

1,7-Naphthalenediol, 6-(hydroxymethyl)-

Cat. No.: B1407841
CAS No.: 1334590-39-4
M. Wt: 190.19 g/mol
InChI Key: GCARUNVWBWVAJT-UHFFFAOYSA-N
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Description

1,7-Naphthalenediol, 6-(hydroxymethyl)- is a functionalized naphthalene derivative of significant interest in synthetic and applied chemistry research. This compound serves as a versatile chemical intermediate for developing novel synthetic targets. The naphthalenediol core is known to be a key structural motif in dye chemistry , and the introduction of a hydroxymethyl group at the 6-position can potentially enhance its utility in the synthesis of more complex molecular architectures, such as specialized polymers or pharmaceutical intermediates . Research into similar dihydroxynaphthalene compounds has demonstrated their relevance in exploring biological activities , suggesting that this derivative may be a candidate for investigations in biochemical and microbiological assays. As a building block, it can be used to study structure-activity relationships or to create proprietary compounds for material science and chemical biology. This product is intended for laboratory research purposes by qualified professionals. It is strictly For Research Use Only and is not classified or intended as a drug, cosmetic, or for any personal use.

Properties

IUPAC Name

6-(hydroxymethyl)naphthalene-1,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-6-8-4-7-2-1-3-10(13)9(7)5-11(8)14/h1-5,12-14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCARUNVWBWVAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C(=C1)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Naphthalene Derivatives

While most literature focuses on the synthesis of 1,6- and 1,7-naphthalenediol, the direct preparation of 1,7-Naphthalenediol, 6-(hydroxymethyl)-, often involves multi-step reactions starting from naphthalene or its sulfonated derivatives:

  • Hydroxylation of Naphthalene Derivatives:
    Naphthalene can be selectively hydroxylated at the 1 and 7 positions using controlled oxidation processes. This typically employs reagents such as potassium permanganate or other strong oxidants under specific conditions to obtain 1,7-dihydroxynaphthalene, which can be further functionalized (Patents and research articles indicate such hydroxylation steps but with variable yields and selectivity).

  • Functionalization to Introduce Hydroxymethyl Group:
    The hydroxymethyl group at the 6-position can be introduced via formaldehyde addition or related methylol reactions on the dihydroxynaphthalene core. These reactions often require catalysts or specific reaction conditions to ensure regioselectivity.

Preparation of 1,7-Naphthalenediol via the Disulfonic Acid Route

A well-established method for synthesizing 1,7-naphthalenediol involves the sulfonation and subsequent reduction of naphthalene derivatives:

  • Disulfonic Acid Route:
    Naphthalene is sulfonated to produce 1,7-disulfonic acid derivatives, which can be reduced to dihydroxy compounds. The process involves:

    • Sulfonation of naphthalene to obtain 1,7-disulfonic acid.
    • Fusion with alkali (caustic soda) to produce the dihydroxy derivative, specifically 1,7-naphthalenediol.

    This method is similar to the production of 1,6-naphthalenediol and is favored for its relatively high yields and purity.

Conversion of 1,7-Naphthalenedisulfonic Acid

Based on patent literature, such as US Patent 2,665,313, the synthesis involves:

  • Caustic Fusion of 1,7-Naphthalenedisulfonic Acid:
    Heating the disulfonic acid with caustic alkali (e.g., sodium hydroxide) at elevated temperatures (~200°C) results in the formation of 1,7-naphthalenediol with yields around 80%. This process is economical and scalable, producing high-purity diol suitable for industrial applications.

Hydroxyalkylation of Naphthalene Derivatives

An alternative approach involves hydroxyalkylation:

  • Reaction with Formaldehyde:
    Naphthalene derivatives bearing hydroxyl groups can undergo formaldehyde addition under acidic or basic catalysis, leading to hydroxymethylated naphthalenes. For regioselectivity at the 6-position, specific directing groups or reaction conditions are employed.

Research Findings and Data Tables

Method Starting Material Key Reagents Conditions Yield (%) Notes
Caustic fusion of disulfonic acid 1,7-Naphthalenedisulfonic acid NaOH 200°C, fused ~80 Economical, high purity
Hydroxylation of naphthalene Naphthalene KMnO₄ Controlled oxidation Variable Regioselectivity challenges
Disulfonic acid reduction 1,7-Disulfonic acid NaOH Fusion at ~200°C ~80 Produces high-purity diol
Hydroxymethylation Naphthalene derivatives Formaldehyde Acidic/basic catalysis Variable Regioselective, complex

Research Findings Summary

  • The caustic fusion method remains the most practical and industrially favored approach for synthesizing 1,7-naphthalenediol, especially from 1,7-disulfonic acid.
  • Hydroxylation reactions require precise control to ensure regioselectivity at the 1 and 7 positions.
  • Hydroxymethylation offers a route to functionalize pre-formed naphthalene diols but with challenges in regioselectivity and yield.
  • Purification often involves recrystallization from benzene or other suitable solvents, ensuring high purity for subsequent applications.

Notes on the Synthesis of 6-(Hydroxymethyl)-Derivative

The hydroxymethyl group at the 6-position is typically introduced via formaldehyde addition to the aromatic ring, often facilitated by catalysts or under specific reaction conditions to favor substitution at the desired position. This step generally follows the formation of the dihydroxy naphthalene core.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthalenediol, 6-(hydroxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

1,7-Naphthalenediol, 6-(hydroxymethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Naphthalenediol, 6-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares 1,7-ND with other naphthalenediol isomers:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
1,7-Naphthalenediol 575-38-2 C₁₀H₈O₂ 160.17 178–182 Pharmaceuticals, coumarin synthesis
1,5-Naphthalenediol 481-96-9 C₁₀H₈O₂ 160.17 245–247* Organic synthesis, dyes
1,6-Naphthalenediol 575-44-0 C₁₀H₈O₂ 160.17 260–262* Polymer precursors
2,6-Naphthalenediol 581-43-1 C₁₀H₈O₂ 160.17 280–282 Liquid crystals, polyesters
2,7-Naphthalenediol 582-17-2 C₁₀H₈O₂ 160.17 290–292 Fluorescent probes

Structural Insights :

  • Symmetry : 1,5-ND has hydroxyl groups in para-like positions (symmetrical), while 1,7-ND adopts an asymmetric arrangement .
  • Hydrogen Bonding : 1,7-ND forms intramolecular hydrogen bonds, influencing its solubility and reactivity compared to 2,6- and 2,7-ND .

Spectral and Reactivity Differences

Solvatochromism and Excited-State Behavior
  • 1,7-ND vs. 1,5-ND: Absorption/Fluorescence: 1,7-ND exhibits larger Stokes shifts (Δλ = ~70 nm) in polar solvents due to asymmetric -OH placement, while 1,5-ND shows smaller shifts (Δλ = ~40 nm) . pKa in Excited State: For 1,7-ND, the excited-state pKa* (monoanion formation) is 2.3, compared to 3.1 for 1,5-ND, indicating stronger acidity in the excited state .
Chemical Reactivity
  • Coumarin Synthesis : 1,7-ND reacts with ethyl acetoacetate to form benzo[h]coumarin (40% yield), whereas 2,6-ND produces benzo[f]coumarin under similar conditions .
  • Polymer Chemistry : 2,6-ND is preferred for synthesizing polyesters (e.g., Poly[oxy-2,6-naphthalenediyloxy(1,7-dioxo-1,7-heptanediyl)]) due to its linear geometry, unlike 1,7-ND’s steric constraints .

Analytical Differentiation

HPLC and MEKC Methods :

  • Retention Times : 1,7-ND elutes earlier than 1,5-ND and 2,7-ND in reversed-phase HPLC due to reduced polarity from intramolecular H-bonding .
  • Detection Limits : Sweeping-MEKC achieves a limit of detection (LOD) of 0.1 µg/mL for 1,7-ND, comparable to 2,7-ND but higher than 1,5-ND (LOD = 0.05 µg/mL) .

Q & A

Q. What are the recommended methods for synthesizing 1,7-naphthalenediol in a laboratory setting?

1,7-Naphthalenediol is typically synthesized via hydroxylation of naphthalene derivatives or reduction of quinones. A common approach involves the catalytic reduction of 1,7-dihydroxynaphthoquinone using hydrogen gas and palladium catalysts under controlled pressure (20–50 psi) . For purity optimization, recrystallization from ethanol/water mixtures (1:3 v/v) is recommended, with monitoring via thin-layer chromatography (TLC) using silica gel plates and UV visualization .

Q. How should researchers characterize the purity and structural integrity of 1,7-naphthalenediol?

Key analytical methods include:

  • Melting point determination : Pure 1,7-naphthalenediol exhibits a melting point of 178–182°C .
  • Spectroscopy : Use FT-IR (hydroxyl stretch at 3200–3400 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm) for structural confirmation .
  • HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm ensure purity >97% .

Q. What safety protocols are critical for handling 1,7-naphthalenediol in laboratory experiments?

1,7-Naphthalenediol is classified as a skin and eye irritant (GHS Category 2/2A). Mandatory precautions include:

  • Use of nitrile gloves, lab coats, and safety goggles.
  • Conducting reactions in fume hoods to avoid inhalation exposure (linked to acute toxicity H332) .
  • Storage in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic mechanisms of 1,7-naphthalenediol derivatives?

Conflicting data on cytotoxicity (e.g., ROS generation vs. direct DNA intercalation) require systematic validation:

  • In vitro assays : Compare results across cell lines (e.g., PC12-AC cells) using MTT and Annexin V/PI staining .
  • Electron paramagnetic resonance (EPR) : Quantify ROS levels under controlled oxygen tension to isolate redox mechanisms .
  • Molecular docking : Model interactions with DNA or enzymes to identify dominant pathways .

Q. What experimental designs optimize the integration of 1,7-naphthalenediol into epoxy resins for enhanced thermal conductivity?

To address polarity mismatches in epoxy composites (EP):

  • Functionalization : React 1,7-naphthalenediol with epichlorohydrin to form glycidyl ether derivatives, improving EP compatibility .
  • Composite fabrication : Blend modified EP with boron nitride (BN) at 10–20 wt%, using sonication (30 min, 40 kHz) to ensure dispersion.
  • Thermal analysis : Measure thermal diffusivity via laser flash analysis (LFA) and validate with DSC for glass transition temperature (Tg) shifts .

Q. What advanced analytical techniques are suitable for quantifying 1,7-naphthalenediol in environmental or biological matrices?

  • Colorimetry : Adapt the 2,7-naphthalenediol method (NDM) using sulfuric acid and spectrophotometric detection at 520 nm for carboxymethyl cellulose (CMC) analogs .
  • LC-MS/MS : Employ a C18 column with electrospray ionization (ESI⁻) and MRM transitions (m/z 160 → 132) for trace detection in aqueous samples .
  • Electrophoresis : Separate high-molecular-weight glycoprotein adducts using SDS-PAGE with Coomassie staining .

Q. How do structural modifications (e.g., hydroxymethyl substitution) alter the physicochemical properties of 1,7-naphthalenediol?

  • Computational modeling : Perform DFT calculations (B3LYP/6-311+G*) to predict logP, solubility, and H-bonding capacity.
  • Experimental validation : Synthesize 6-hydroxymethyl derivatives via Friedel-Crafts alkylation and compare HPLC retention times and pKa values with the parent compound .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported acute toxicity values for 1,7-naphthalenediol?

Variability in LD50 data (oral vs. dermal routes) necessitates:

  • Species-specific studies : Compare toxicity in rodents (OECD Guideline 423) and zebrafish embryos (FET test) to identify interspecies differences .
  • Dose-response modeling : Use PROAST software to analyze threshold effects and adjust for confounding factors (e.g., solvent carriers) .

Q. What methodologies validate the environmental persistence of 1,7-naphthalenediol in aquatic systems?

  • Biodegradation assays : Conduct OECD 301F tests with activated sludge to measure half-life (t½).
  • Photolysis studies : Exclude samples to UV light (λ = 254 nm) and monitor degradation via GC-MS .

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